

# Application Note: Quantitative Analysis of Basic Yellow 11 Concentration in Solutions

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## Compound of Interest

Compound Name: Basic Yellow 11

Cat. No.: B1668945

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the quantitative analysis of **Basic Yellow 11** in solutions using three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy. **Basic Yellow 11**, a methine dye also known as C.I. 48055, is utilized in various applications, including as a colorant for textiles and in cosmetic formulations.<sup>[1][2]</sup> Accurate determination of its concentration is critical for quality control, formulation development, and research applications. This note outlines the principles, materials, and step-by-step procedures for each method, accompanied by data presentation tables and workflow diagrams to guide the user.

## Chemical & Physical Properties of Basic Yellow 11

A summary of the key properties of **Basic Yellow 11** is presented below. This data is essential for preparing standards and setting up analytical instrumentation.

Property	Value	Reference
Synonyms	C.I. 48055, C.I. Basic Yellow 11, Astrazon Yellow 3G/4G	[2][3]
CAS Number	4208-80-4	[1][4]
Molecular Formula	C <sub>21</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2][5]
Molecular Weight	~372.89 g/mol	[1][5]
Appearance	Burnt-orange to yellow powder	[1][3]
Max. Absorbance (λ <sub>max</sub> )	410 - 422 nm	[3][6]
Solubility	Soluble in DMSO, hot water, and ethanol	[1][4]
Storage	Dry, dark conditions; 0-4°C (short-term), -20°C (long-term)	[4]

## Method 1: Quantitative Analysis by UV-Vis Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a rapid and straightforward technique suitable for relatively pure solutions of **Basic Yellow 11**.

### Experimental Protocol

- Instrumentation: A double-beam UV-Vis spectrophotometer is required.[7]
- Materials:
  - **Basic Yellow 11** (analytical standard)
  - Solvent (e.g., DMSO, Ethanol, or Deionized Water, depending on the sample matrix)
  - 1 cm path length quartz cuvettes

- Volumetric flasks and pipettes
- Preparation of Stock Solution (100 µg/mL):
  - Accurately weigh 10 mg of **Basic Yellow 11** standard.
  - Dissolve it in a small amount of the chosen solvent in a 100 mL volumetric flask.
  - Bring the flask to volume with the solvent and mix thoroughly. This stock solution should be stored protected from light.<sup>[4]</sup>
- Preparation of Calibration Standards:
  - Serially dilute the stock solution to prepare a series of standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
- Determination of  $\lambda_{\text{max}}$ :
  - Scan a mid-range standard (e.g., 10 µg/mL) from 350 nm to 500 nm using the solvent as a blank.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is expected to be in the 410-422 nm range.<sup>[3][6]</sup> Use this  $\lambda_{\text{max}}$  for all subsequent measurements.
- Generation of Calibration Curve:
  - Measure the absorbance of each calibration standard at the determined  $\lambda_{\text{max}}$ .
  - Plot a graph of Absorbance vs. Concentration (µg/mL).
  - Perform a linear regression analysis. The curve should have a coefficient of determination ( $R^2$ )  $\geq 0.995$ .
- Analysis of Unknown Sample:
  - Measure the absorbance of the unknown sample (diluted if necessary to fall within the calibration range).

- Calculate the concentration using the equation from the linear regression of the calibration curve:  $\text{Concentration} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$

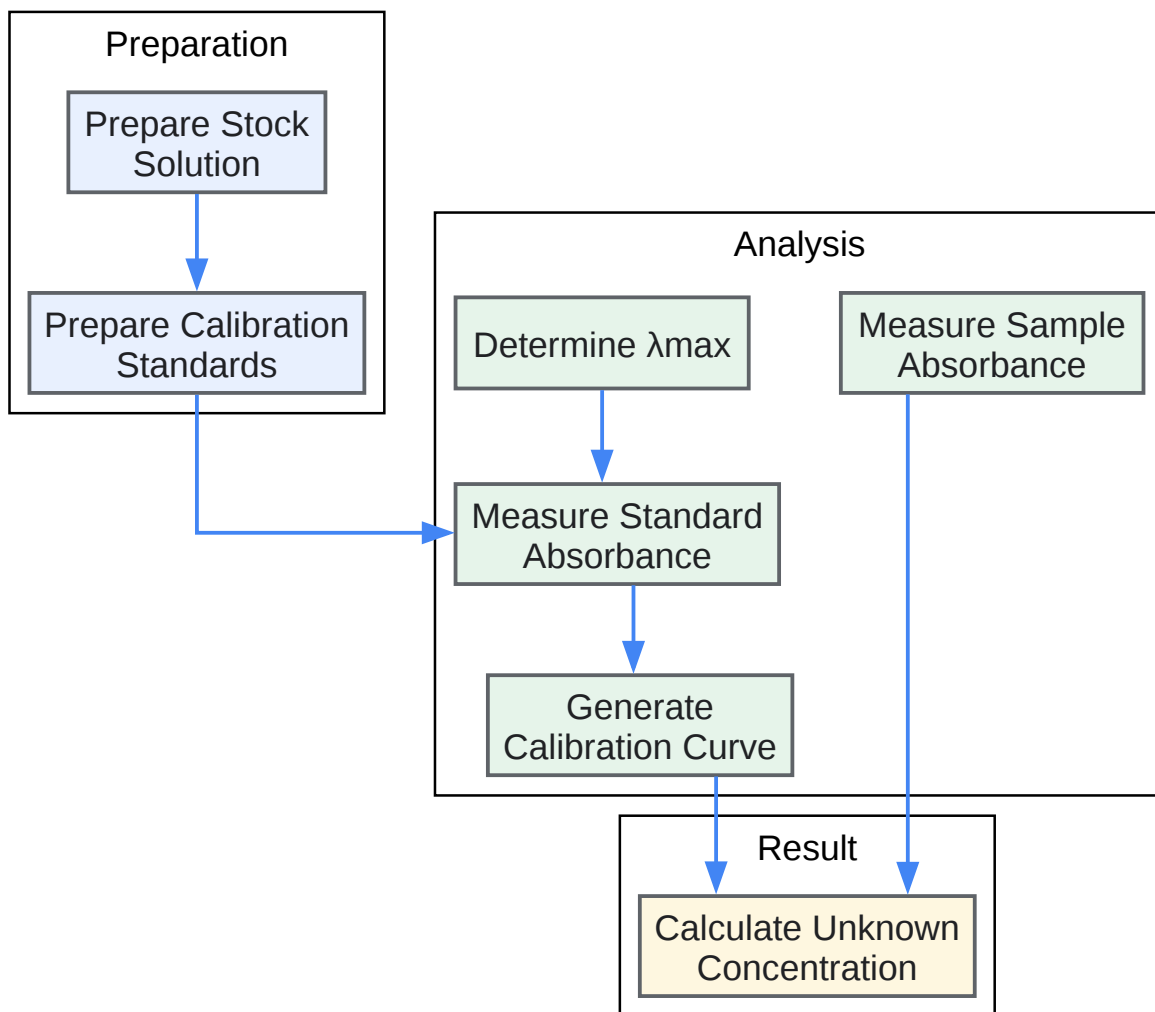
## Data Presentation

Table 1: Example Calibration Data for UV-Vis Analysis

Concentration (µg/mL)	Absorbance at $\lambda_{\text{max}}$
1.0	0.075
2.0	0.152
5.0	0.378
10.0	0.755
15.0	1.130
20.0	1.505
Linear Regression	$y = 0.075x + 0.001$

|  $R^2$  | 0.9998 |

## Workflow Diagram



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### UV-Vis Spectrophotometry Workflow

## Method 2: Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers higher selectivity and sensitivity compared to spectrophotometry, making it ideal for analyzing **Basic Yellow 11** in complex matrices.<sup>[8][9]</sup>

## Experimental Protocol

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

- Materials:
  - **Basic Yellow 11** (analytical standard)
  - HPLC-grade Acetonitrile and Water
  - HPLC-grade Formic Acid or Ammonium Acetate (for mobile phase modification)
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Chromatographic Conditions (Example):
  - Mobile Phase: Isocratic elution with 5 mmol/L ammonium acetate (containing 0.1% formic acid) and acetonitrile (3:2, v/v).[10]
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 40°C[9]
  - Injection Volume: 10  $\mu$ L
  - DAD Detection: Monitor at the  $\lambda_{\text{max}}$  of **Basic Yellow 11** (e.g., 415 nm).[6]
- Preparation of Stock and Standard Solutions:
  - Prepare a 100  $\mu$ g/mL stock solution in the mobile phase.
  - Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50  $\mu$ g/mL).
- Generation of Calibration Curve:
  - Inject each standard solution into the HPLC system.
  - Record the peak area for **Basic Yellow 11** at its characteristic retention time.
  - Plot a graph of Peak Area vs. Concentration ( $\mu$ g/mL) and perform a linear regression. An  $R^2$  value  $\geq 0.998$  is desirable.

- Analysis of Unknown Sample:
  - Filter the unknown sample through a 0.45 µm syringe filter.
  - Inject the sample into the HPLC system.
  - Identify the **Basic Yellow 11** peak by its retention time and confirm with its UV spectrum from the DAD.
  - Calculate the concentration using the calibration curve equation.

## Data Presentation

Table 2: Example HPLC Method Parameters

Parameter	Condition
Column	<b>C18 (4.6 x 150 mm, 5 µm)</b>
Mobile Phase	Acetonitrile : 5mM Ammonium Acetate (60:40)
Flow Rate	1.0 mL/min
Temperature	40°C
Detection (DAD)	415 nm

| Injection Volume | 10 µL |

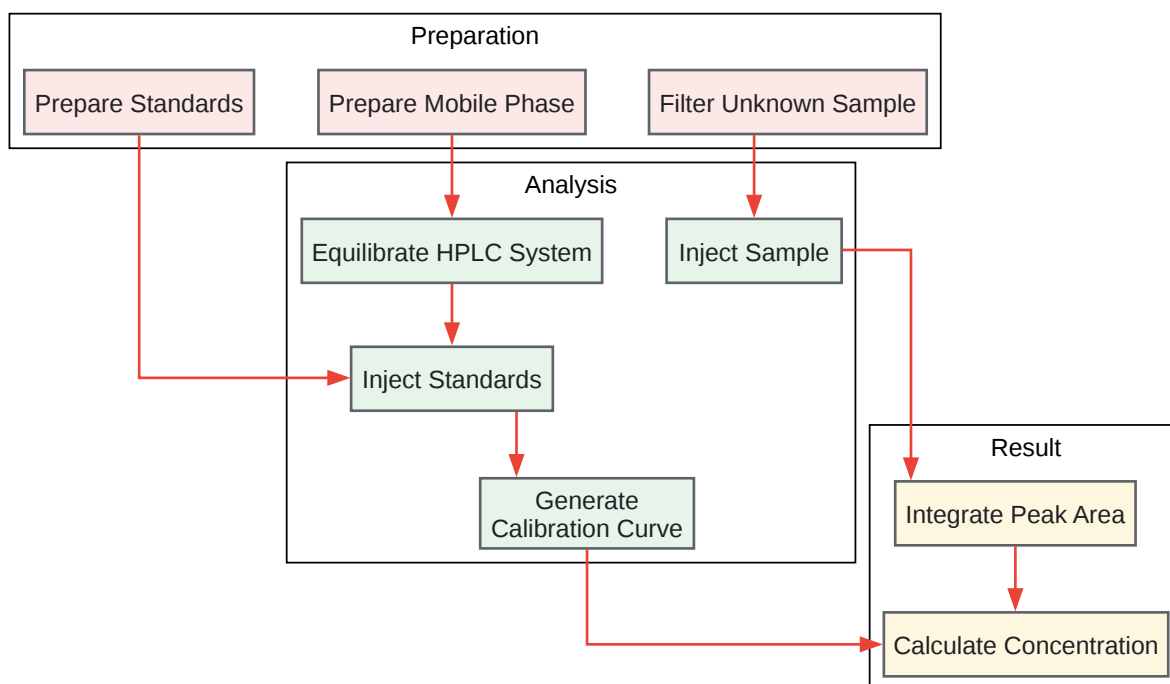
Table 3: Example HPLC Calibration Data

Concentration (µg/mL)	Peak Area (mAU*s)
0.5	15,340
1.0	30,150
5.0	152,800
10.0	305,500
25.0	761,200
50.0	1,525,000
Linear Regression	$y = 30480x + 550$

| R<sup>2</sup> | 0.9999 |

## Workflow Diagram





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#### HPLC-DAD Analysis Workflow

## Method 3: Quantitative Analysis by Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive technique that can be used for quantifying fluorescent compounds like **Basic Yellow 11**, especially at very low concentrations. [11] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in these measurements.[12]

## Experimental Protocol

- Instrumentation: A spectrofluorometer.
- Materials:
  - **Basic Yellow 11** (analytical standard)
  - Spectroscopy-grade solvent
  - Fluorescence cuvettes (4-sided polished quartz)
- Preparation of Stock and Standard Solutions:
  - Prepare a 10 µg/mL stock solution in the desired solvent.
  - Serially dilute the stock to prepare a set of low-concentration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Note: Absorbance of the highest standard at the excitation wavelength should be <0.1 to avoid inner-filter effects.
- Determination of Optimal Wavelengths:
  - Using a mid-range standard, perform an excitation scan (collecting emission at ~500 nm) and an emission scan (exciting at  $\lambda_{\text{max}}$ , ~415 nm) to find the wavelengths of maximum excitation and emission.
- Generation of Calibration Curve:
  - Set the spectrofluorometer to the optimal excitation and emission wavelengths.
  - Measure the fluorescence intensity of the solvent (blank) and each calibration standard.
  - Subtract the blank intensity from each standard's intensity.
  - Plot a graph of Fluorescence Intensity (Arbitrary Units) vs. Concentration (ng/mL) and perform a linear regression.
- Analysis of Unknown Sample:
  - Dilute the unknown sample to fall within the linear range of the calibration curve.

- Measure its fluorescence intensity and subtract the blank reading.
- Calculate the concentration using the calibration curve equation.

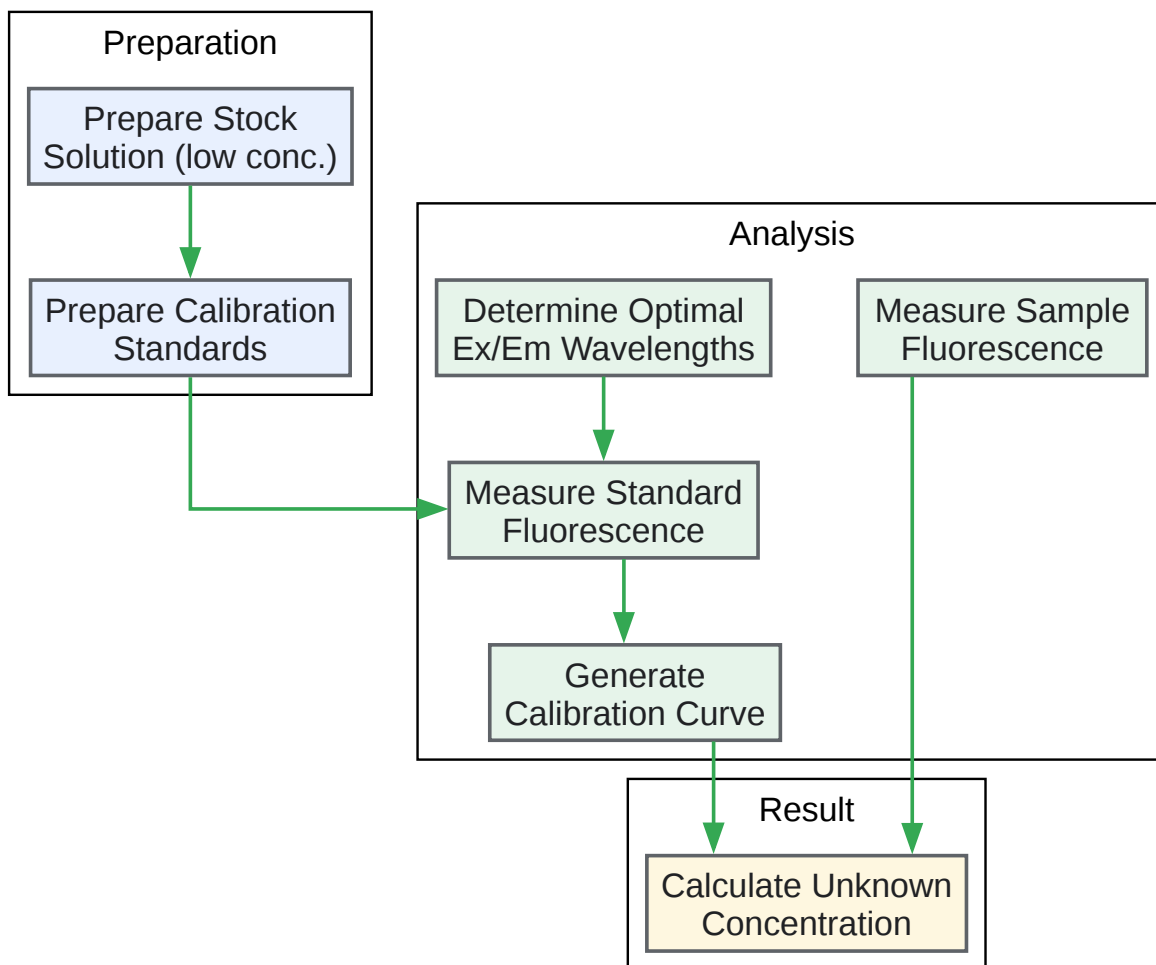
## Data Presentation

Table 4: Example Fluorescence Calibration Data

Concentration (ng/mL)	Fluorescence Intensity (A.U.)
10	11,500
25	28,200
50	55,900
100	112,300
250	279,500
500	561,000
Linear Regression	$y = 1120x - 300$

|  $R^2$  | 0.9995 |

## Workflow Diagram



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